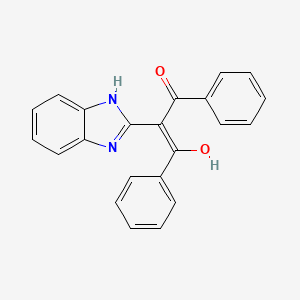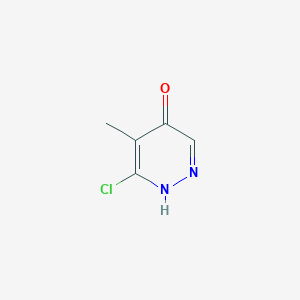
Methyl 2,5-difluoro-3-iodo-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-difluoro-3-iodo-6-methylbenzoate is an organic compound with the molecular formula C9H7F2IO2 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine, iodine, and methyl groups
Preparation Methods
The synthesis of Methyl 2,5-difluoro-3-iodo-6-methylbenzoate typically involves multi-step organic reactions. One common method is the iodination of methyl 2,5-difluoro-6-methylbenzoate using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like copper(II) acetate to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2,5-difluoro-3-iodo-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, reduction with palladium catalysts can remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Scientific Research Applications
Methyl 2,5-difluoro-3-iodo-6-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to introduce fluorine and iodine atoms into the molecular framework.
Mechanism of Action
The mechanism of action of Methyl 2,5-difluoro-3-iodo-6-methylbenzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate its incorporation into larger molecular structures through coupling reactions .
Comparison with Similar Compounds
Methyl 2,5-difluoro-3-iodo-6-methylbenzoate can be compared with other fluorinated and iodinated benzoates:
Methyl 2,6-difluorobenzoate: Lacks the iodine atom, making it less versatile in coupling reactions.
Methyl 2,5-difluoro-4-nitrobenzoate: Contains a nitro group instead of iodine, which affects its reactivity and applications.
Methyl 2,5-difluorobenzoate: Similar structure but without the iodine and methyl groups, leading to different chemical properties and uses.
Properties
Molecular Formula |
C9H7F2IO2 |
|---|---|
Molecular Weight |
312.05 g/mol |
IUPAC Name |
methyl 2,5-difluoro-3-iodo-6-methylbenzoate |
InChI |
InChI=1S/C9H7F2IO2/c1-4-5(10)3-6(12)8(11)7(4)9(13)14-2/h3H,1-2H3 |
InChI Key |
BWZSEQPOJGECNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1F)I)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate](/img/structure/B14912849.png)

![n-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline](/img/structure/B14912860.png)

![2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol](/img/structure/B14912862.png)









